molecular formula C9H7F3O4 B097485 3-Furoic acid, 5-formyl-2-trifluoromethyl-, ethyl ester CAS No. 17515-79-6

3-Furoic acid, 5-formyl-2-trifluoromethyl-, ethyl ester

Cat. No.: B097485
CAS No.: 17515-79-6
M. Wt: 236.14 g/mol
InChI Key: GGAGOWASDNUXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Furoic acid, 5-formyl-2-trifluoromethyl-, ethyl ester is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as FTFE and is synthesized using specific methods to ensure its purity and effectiveness. In

Scientific Research Applications

FTFE has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of FTFE is in the field of organic electronics. FTFE has been shown to have excellent electron-transport properties, making it a promising material for use in organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.

Mechanism of Action

The mechanism of action of FTFE is not fully understood, but it is believed to be related to its electron-transport properties. FTFE has been shown to have a high electron affinity, which allows it to efficiently transport electrons in organic electronic devices. Additionally, FTFE has been shown to have a low reorganization energy, which allows it to efficiently transfer charges across interfaces.
Biochemical and Physiological Effects
FTFE has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that FTFE may have antioxidant properties, which could make it a potential candidate for use in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of FTFE is its excellent electron-transport properties, which make it a promising material for use in organic electronic devices. Additionally, FTFE is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of FTFE is its high cost, which may limit its use in some research applications.

Future Directions

For FTFE research include the development of new synthesis methods, further studies on its mechanism of action, and exploration of its potential use in other fields.

Synthesis Methods

FTFE is synthesized using a specific method that involves the reaction of 3-furoic acid with ethyl trifluoroacetate in the presence of a catalyst. The resulting product is purified through a series of steps to ensure its purity and effectiveness. This synthesis method has been optimized to produce FTFE in high yields and with high purity.

Properties

17515-79-6

Molecular Formula

C9H7F3O4

Molecular Weight

236.14 g/mol

IUPAC Name

ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate

InChI

InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(4-13)16-7(6)9(10,11)12/h3-4H,2H2,1H3

InChI Key

GGAGOWASDNUXJD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F

17515-79-6

synonyms

3-Furoic acid, 5-formyl-2-trifluoromethyl, ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.